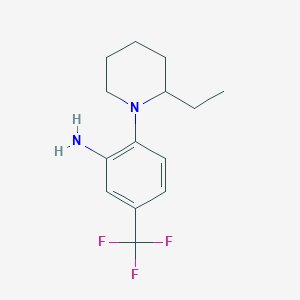

2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine

Description

Properties

IUPAC Name |

2-(2-ethylpiperidin-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2/c1-2-11-5-3-4-8-19(11)13-7-6-10(9-12(13)18)14(15,16)17/h6-7,9,11H,2-5,8,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMQCEWYJRYLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 2-piperidinone with ethyl bromide to form 2-ethylpiperidine. This intermediate is then reacted with 5-(trifluoromethyl)aniline under appropriate conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine , with the chemical formula and CAS number 946669-38-1, is a piperidine derivative that has garnered interest in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development:

- Antidepressant Activity: Studies indicate that similar piperidine derivatives exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Potential: Research on related compounds has demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.

Materials Science

In materials science, compounds with trifluoromethyl groups are often explored for their unique electronic properties. The incorporation of 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine into polymer matrices can enhance:

- Thermal Stability: The trifluoromethyl group contributes to improved thermal resistance, making it suitable for high-performance applications.

- Electrical Conductivity: Modifying polymers with this compound may lead to materials with enhanced conductivity, useful in electronic applications.

Environmental Studies

The environmental impact of chemical compounds is a growing concern. Research involving 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine focuses on:

- Degradation Studies: Understanding how this compound behaves in various environmental conditions helps assess its persistence and potential ecological risks.

- Analytical Chemistry: Its unique structure allows for the development of analytical methods to detect and quantify similar compounds in environmental samples.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of piperidine derivatives. The findings indicated that modifications to the piperidine ring could enhance binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants based on this compound's structure.

Case Study 2: Polymer Modification

Research conducted at a leading university investigated the use of trifluoromethyl-substituted amines in polymer synthesis. The results showed that incorporating 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine into polyimide films significantly improved their thermal stability and mechanical properties, making them suitable for aerospace applications.

Case Study 3: Environmental Impact Assessment

An environmental study assessed the degradation of various amines under simulated sunlight conditions. The results indicated that compounds like 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine exhibited varying degrees of photostability, highlighting the need for further investigation into their environmental behavior.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine can be contextualized against related agrochemical and pharmaceutical intermediates. Below is a comparative analysis with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₁₄H₁₀BrF₃N₄OS.

Key Comparative Insights

Structural Differences: The target compound lacks the oxadiazole-thioether backbone present in compound 5g , which is critical for binding to succinate dehydrogenase (SDH) in fungi. Instead, its piperidinyl group may confer distinct pharmacokinetic properties, such as enhanced membrane permeability or metabolic stability .

Bioactivity: Compound 5g demonstrates fungicidal and herbicidal activity (>50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani), attributed to its oxadiazole-thioether group and trifluoromethylpyrazole substituent .

Molecular Interactions :

- 5g and penthiopyrad share binding interactions with SDH (PDB: 2FBW), particularly via carbonyl groups and hydrophobic interactions with the trifluoromethyl group . The target compound’s piperidinyl amine may interact with biological targets through hydrogen bonding or cationic-π interactions, but its lack of an oxadiazole ring likely precludes SDH inhibition.

Safety and Handling :

- Both the target compound and 5g require rigorous safety measures (e.g., gloves, protective eyewear) due to their irritant properties . However, 5g ’s herbicidal "bleaching effect" indicates higher environmental toxicity, necessitating specialized disposal protocols .

Research Implications and Gaps

- Bioactivity Screening: Despite its discontinuation, further evaluation against non-SDH targets (e.g., neurotransmitter receptors, ion channels) may reveal novel applications.

- Comparative Toxicology : A systematic comparison of toxicity profiles between piperidinyl-phenylamines and oxadiazole-thioethers is needed to guide safer agrochemical design.

Biological Activity

2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine, with the chemical formula C₁₄H₁₉F₃N₂ and CAS Number 946669-38-1, is a compound that has garnered interest due to its potential biological activities. The trifluoromethyl group is known for enhancing pharmacological properties, including increased potency and selectivity in various biological systems. This article reviews the biological activity of this compound based on existing literature and experimental data.

- Molecular Formula : C₁₄H₁₉F₃N₂

- MDL Number : MFCD12626300

- CAS Number : 946669-38-1

- Hazard Classification : Irritant

The biological activity of 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine primarily stems from its interactions with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity and can modulate the compound's interaction with biological targets, potentially increasing its efficacy in inhibiting certain enzymatic pathways or receptor activities.

Biological Activity Overview

Research indicates that compounds containing a trifluoromethyl group often exhibit enhanced activity against various biological targets. For instance, studies have shown that the incorporation of trifluoromethyl groups can significantly improve the potency of inhibitors against enzymes such as reverse transcriptase and serotonin uptake transporters .

Table 1: Summary of Biological Activities

Study 1: Enzyme Inhibition

A study evaluated the impact of trifluoromethyl substitutions on enzyme inhibition. It was found that analogs with a trifluoromethyl group showed a six-fold increase in potency against serotonin uptake compared to non-fluorinated counterparts . This enhancement is attributed to improved binding affinity due to altered electronic properties.

Study 2: Antiparasitic Activity

Another investigation explored the antiparasitic properties of related compounds. The introduction of a trifluoromethyl group was associated with a marked increase in activity against Plasmodium falciparum, with effective concentrations (EC50) being significantly lower than those of non-fluorinated analogs . This highlights the potential for developing new antiparasitic agents based on this scaffold.

Study 3: Cytotoxicity Assessment

In vitro tests on HepG2 cells indicated that while some derivatives exhibited low cytotoxicity, modifications including the trifluoromethyl group did not adversely affect cell viability at therapeutic concentrations . This is crucial for considering safety profiles in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, piperidine derivatives are often synthesized by reacting brominated intermediates (e.g., 2-bromo-5-fluorobenzotrifluoride analogs) with ethyl-piperidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours . Optimization includes:

- Catalyst screening : Use Pd(PPh₃)₄ or CuI for coupling efficiency.

- Solvent selection : DMF enhances solubility of aromatic intermediates .

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and piperidinyl protons (δ ~1.5–3.5 ppm in ¹H) .

- LC-MS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 317.3) and detect impurities .

- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Salt formation : Convert the free amine to a hydrochloride salt (e.g., dihydrochloride derivatives in ) to improve solubility in physiological buffers .

Advanced Research Questions

Q. How does the compound interact with biological targets like oxysterol-binding protein (OSBP), and what methods validate these interactions?

- Methodological Answer :

- Target Validation : Competitive binding assays using fluorescent OSBP inhibitors (e.g., oxathiapiprolin analogs in ) .

- Crystallography : Co-crystallize the compound with OSBP to map binding pockets (requires synchrotron facilities) .

- SPR/BLI : Measure binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .

Q. What strategies resolve contradictions in pharmacological data across different studies (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Compare buffer conditions (pH, ionic strength) and cell lines used (e.g., HEK293 vs. CHO cells) .

- Metabolite screening : Use LC-MS to detect active metabolites that may influence activity .

- Structural analogs : Synthesize derivatives (e.g., replacing trifluoromethyl with difluoromethyl) to assess SAR discrepancies .

Q. What in silico methods predict the compound’s ADMET properties, and how do they align with experimental data?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict cytochrome P450 interactions (e.g., CYP3A4/2D6 metabolism) .

- QSAR models : Train models on datasets like ChEMBL to forecast logP (predicted ~3.2) and bioavailability .

- Microsomal assays : Validate hepatic stability using rat liver microsomes (compare t₁/₂ values with predictions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.